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Compound of Interest

Compound Name: 3-Fluoro-4-methylaniline

Cat. No.: B1361354 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical compound 3-
Fluoro-4-methylaniline, also known by its IUPAC name, 3-Fluoro-4-methylbenzenamine. This

document details its chemical properties, synthesis, and analytical data, serving as a crucial

resource for its application in medicinal chemistry and drug development.

Chemical Identity and Properties
3-Fluoro-4-methylaniline is an aromatic amine featuring a fluorine atom and a methyl group

on the benzene ring. These substitutions significantly influence its chemical reactivity and make

it a valuable intermediate in the synthesis of various pharmaceutical compounds and fine

chemicals.

Table 1: Physicochemical Properties of 3-Fluoro-4-methylaniline
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Property Value Reference

IUPAC Name
3-Fluoro-4-

methylbenzenamine
N/A

Synonyms
4-Amino-2-fluorotoluene, 3-

Fluoro-p-toluidine
N/A

CAS Number 452-77-7 N/A

Molecular Formula C₇H₈FN N/A

Molecular Weight 125.14 g/mol N/A

Appearance
Colorless to light yellow solid

or liquid
[1]

Melting Point 30-32 °C N/A

Boiling Point 93 °C at 12 mmHg N/A

Density 1.093 g/mL at 25 °C N/A

Synthesis of 3-Fluoro-4-methylaniline
A common and effective method for the synthesis of 3-Fluoro-4-methylaniline is the reduction

of the corresponding nitro compound, 2-Fluoro-4-nitrotoluene. Several reducing agents can be

employed for this transformation. Below is a detailed experimental protocol for this synthesis.

Experimental Protocol: Reduction of 2-Fluoro-4-
nitrotoluene
This protocol outlines the synthesis of 3-Fluoro-4-methylaniline via the reduction of 2-Fluoro-

4-nitrotoluene using tin(II) chloride.

Materials:

2-Fluoro-4-nitrotoluene

Tin(II) chloride dihydrate (SnCl₂·2H₂O)
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Concentrated Hydrochloric Acid (HCl)

Ethanol

Sodium hydroxide (NaOH) solution

Ethyl acetate

Anhydrous sodium sulfate (Na₂SO₄)

Deionized water

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-

Fluoro-4-nitrotoluene (1 equivalent) in ethanol.

To this solution, add tin(II) chloride dihydrate (3-4 equivalents).

Slowly add concentrated hydrochloric acid with stirring. An exothermic reaction may be

observed.

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction

can be monitored by thin-layer chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature.

Carefully neutralize the acidic solution by the slow addition of a concentrated sodium

hydroxide solution until the pH is basic (pH > 8). A precipitate of tin salts will form.

Extract the aqueous slurry with ethyl acetate (3 x volume of the reaction mixture).

Combine the organic layers and wash with brine (saturated NaCl solution).

Dry the organic layer over anhydrous sodium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude

3-Fluoro-4-methylaniline.
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The crude product can be further purified by column chromatography on silica gel or by

distillation under reduced pressure.

A general workflow for a similar reduction of a nitroaromatic compound is the conversion of 2-

fluoro-4-nitrotoluene using indium triiodide and TMDS.[2]

Synthesis Workflow Diagram
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Caption: Synthesis workflow for 3-Fluoro-4-methylaniline.

Analytical Data
Comprehensive analytical data is essential for the characterization and quality control of 3-
Fluoro-4-methylaniline. This section provides an overview of the expected spectroscopic

data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the amino protons, and the methyl protons. The aromatic region will display complex
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splitting patterns due to proton-proton and proton-fluorine couplings. The methyl group will

appear as a singlet, and the amino protons will also likely be a broad singlet.

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the

seven carbon atoms in the molecule. The chemical shifts will be influenced by the electron-

donating amino and methyl groups and the electron-withdrawing fluorine atom.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)

-CH₃ ~2.2 ~15-20

-NH₂ ~3.6 (broad) N/A

Aromatic C-H ~6.5 - 7.0 ~110 - 130

Aromatic C-F N/A ~150 - 160 (d, ¹JCF)

Aromatic C-N N/A ~140 - 150

Aromatic C-C N/A ~115 - 135

Note: These are predicted values and may vary based on the solvent and experimental

conditions.

Infrared (IR) Spectroscopy
The IR spectrum of 3-Fluoro-4-methylaniline will exhibit characteristic absorption bands for

the N-H, C-H, C=C, and C-F bonds.

Table 3: Characteristic IR Absorption Bands
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Functional Group Wavenumber (cm⁻¹) Intensity

N-H stretch (amine) 3300 - 3500 Medium, often two bands

C-H stretch (aromatic) 3000 - 3100 Medium to weak

C-H stretch (methyl) 2850 - 2960 Medium

C=C stretch (aromatic) 1500 - 1600 Medium to strong

C-N stretch (aromatic amine) 1250 - 1360 Medium

C-F stretch 1000 - 1400 Strong

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 3-Fluoro-4-methylaniline will show a

molecular ion peak (M⁺) at m/z = 125. The fragmentation pattern will be characteristic of an

aromatic amine and a fluorinated compound.

Table 4: Expected Mass Spectrometry Fragmentation

m/z Fragment Notes

125 [C₇H₈FN]⁺ Molecular ion (M⁺)

110 [M - CH₃]⁺ Loss of a methyl radical

98 [M - HCN]⁺ Loss of hydrogen cyanide

95 [M - HF]⁺ Loss of hydrogen fluoride

Applications in Drug Development
3-Fluoro-4-methylaniline serves as a key building block in the synthesis of a variety of

biologically active molecules. The presence of the fluorine atom can enhance metabolic

stability, binding affinity, and bioavailability of the final drug candidate. Its structural motif is

found in compounds investigated for various therapeutic areas, including oncology and

infectious diseases. The aniline group provides a reactive handle for further chemical

modifications, allowing for the construction of complex molecular architectures.
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Safety Information
3-Fluoro-4-methylaniline should be handled with appropriate safety precautions in a well-

ventilated laboratory fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. It

can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including

gloves, safety glasses, and a lab coat, should be worn when handling this compound. For

detailed safety information, refer to the Safety Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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